Cas no 16426-10-1 (Benzeneethanol, a,a-diphenyl-4-(phenylsulfonyl)-)

16426-10-1 structure
Product name:Benzeneethanol, a,a-diphenyl-4-(phenylsulfonyl)-
Benzeneethanol, a,a-diphenyl-4-(phenylsulfonyl)- Chemical and Physical Properties
Names and Identifiers
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- Benzeneethanol, a,a-diphenyl-4-(phenylsulfonyl)-
- 2-[4-(benzenesulfonyl)phenyl]-1,1-diphenylethanol
- 1,1-Diphenyl-2-(3-cyanophenyl)aethanol
- 1,1-Diphenyl-2-(4-benzolsulfonyl-phenyl)-ethylalkohol
- AC1L85P8
- NSC278001
- 2-[4-(Benzenesulfonyl)phenyl]-1,1-diphenylethan-1-ol
- DTXSID70936928
- NSC-111352
- 16426-10-1
- NSC111352
-
- Inchi: InChI=1S/C26H22O3S/c27-26(22-10-4-1-5-11-22,23-12-6-2-7-13-23)20-21-16-18-25(19-17-21)30(28,29)24-14-8-3-9-15-24/h1-19,27H,20H2
- InChI Key: CCUUZKTVGIQWCU-UHFFFAOYSA-N
- SMILES: C1C=CC(S(C2C=CC(CC(C3C=CC=CC=3)(O)C3C=CC=CC=3)=CC=2)(=O)=O)=CC=1
Computed Properties
- Exact Mass: 414.12906
- Monoisotopic Mass: 414.128965
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 593
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.3
- Topological Polar Surface Area: 62.8
Experimental Properties
- Density: 1.245
- Boiling Point: 583.2°Cat760mmHg
- Flash Point: 306.5°C
- Refractive Index: 1.644
- PSA: 54.37
- LogP: 6.07880
Benzeneethanol, a,a-diphenyl-4-(phenylsulfonyl)- Related Literature
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1. Back matter
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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